Diethyl sulfoxide chemical properties and structure
Diethyl sulfoxide chemical properties and structure
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diethyl sulfoxide (DESO), a structural analog of the widely utilized dimethyl sulfoxide (DMSO), is an organosulfur compound with the chemical formula (C₂H₅)₂SO. While less ubiquitous than its methyl counterpart, DESO possesses a unique combination of properties that make it a subject of interest in various scientific domains, including organic synthesis, materials science, and increasingly, in the pharmaceutical sciences as a potential solvent and cryoprotectant. This guide provides an in-depth exploration of the chemical properties, structure, synthesis, and reactivity of diethyl sulfoxide, with a focus on data relevant to researchers and professionals in drug development.
Chemical Identity and Physical Properties
Diethyl sulfoxide is a colorless, viscous liquid at room temperature. Its high polarity and capacity for hydrogen bonding influence its physical characteristics and solvent capabilities.[1]
Table 1: Chemical Identifiers for Diethyl Sulfoxide
| Identifier | Value |
| IUPAC Name | 1-(ethylsulfinyl)ethane[2] |
| Synonyms | DESO, Ethyl sulfoxide, 1,1'-Sulfinylbis(ethane)[2] |
| CAS Number | 70-29-1[2] |
| Molecular Formula | C₄H₁₀OS[2] |
| Molecular Weight | 106.19 g/mol [3] |
Table 2: Physical and Chemical Properties of Diethyl Sulfoxide
| Property | Value | Notes |
| Melting Point | 14 °C (-11.58 °C also reported)[4][5] | Sources report conflicting data, suggesting sensitivity to purity. |
| Boiling Point | ~169-212 °C[4][5] | A range of values is reported, likely due to variations in pressure. |
| Density | ~1.0092 - 1.066 g/cm³ at 25 °C[4][6] | Values vary across different experimental reports. |
| Solubility | Miscible with water and many organic solvents.[3] | Similar to DMSO, it is a versatile solvent. |
| pKa | Not experimentally determined | For comparison, the pKa of the methyl protons in DMSO is ~35.[7] |
| logP | Not experimentally determined | For comparison, the logP of DMSO is -1.35.[8] |
| Refractive Index | ~1.478 - 1.592[4][5] | Reported values show significant variance. |
| Dipole Moment | 4.07 D[3] | Calculated value, indicating high polarity. |
Molecular Structure and Spectroscopic Analysis
The diethyl sulfoxide molecule adopts a trigonal pyramidal geometry around the central sulfur atom, which is bonded to two ethyl groups and one oxygen atom. A lone pair of electrons resides on the sulfur atom, contributing to the molecule's overall polarity and its capabilities as a ligand.[3]
Spectroscopic Data
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Nuclear Magnetic Resonance (NMR) Spectroscopy :
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¹H NMR : The proton NMR spectrum is expected to show a triplet corresponding to the methyl (CH₃) protons and a quartet for the methylene (CH₂) protons of the ethyl groups, arising from spin-spin coupling.[3]
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¹³C NMR : The carbon-13 NMR spectrum would display two distinct signals for the methyl and methylene carbons of the ethyl groups.
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-
Infrared (IR) Spectroscopy :
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A characteristic strong absorption band is observed for the S=O stretching vibration. For DESO, this is reported around 1046 cm⁻¹.[9] The position of this band can be influenced by the solvent and the presence of hydrogen bonding.
-
-
Mass Spectrometry (MS) :
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The mass spectrum of diethyl sulfoxide would show a molecular ion peak (M⁺) corresponding to its molecular weight. Common fragmentation patterns would likely involve the loss of ethyl groups.[3]
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Synthesis of Diethyl Sulfoxide
The most common method for the synthesis of diethyl sulfoxide is the oxidation of its corresponding sulfide, diethyl sulfide. Various oxidizing agents can be employed for this transformation, with hydrogen peroxide being a common and environmentally benign choice.
Experimental Protocol: Oxidation of Diethyl Sulfide with Hydrogen Peroxide
This protocol is a general method for the oxidation of sulfides to sulfoxides and can be adapted for the synthesis of diethyl sulfoxide.[10]
Materials:
-
Diethyl sulfide
-
Hydrogen peroxide (30% aqueous solution)
-
Glacial acetic acid
-
Sodium hydroxide solution (e.g., 4 M)
-
Dichloromethane
-
Anhydrous sodium sulfate
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Standard laboratory glassware (round-bottom flask, stirrer, dropping funnel, etc.)
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Thin Layer Chromatography (TLC) apparatus
Procedure:
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In a round-bottom flask equipped with a magnetic stirrer, dissolve diethyl sulfide (1 equivalent) in glacial acetic acid.
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Slowly add a stoichiometric amount of 30% hydrogen peroxide (approximately 1.1 equivalents) to the stirred solution. The addition should be controlled to manage any exothermic reaction.
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Monitor the progress of the reaction using Thin Layer Chromatography (TLC).
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Once the reaction is complete (as indicated by the consumption of the starting sulfide), carefully neutralize the reaction mixture with a sodium hydroxide solution.
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Extract the product into dichloromethane.
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Wash the organic layer with water and brine, then dry it over anhydrous sodium sulfate.
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Remove the solvent under reduced pressure to yield the crude diethyl sulfoxide.
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The product can be further purified by vacuum distillation.
References
- 1. pharmtech.com [pharmtech.com]
- 2. Diethyl sulfoxide | C4H10OS | CID 6263 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Buy Diethyl sulfoxide | 70-29-1 [smolecule.com]
- 4. nopr.niscpr.res.in [nopr.niscpr.res.in]
- 5. Innovative Applications of DMSO - Shenyang East Chemical Science-Tech Co., Ltd.(ES CHEM Co.,Ltd) [eschemy.com]
- 6. Cryoprotection by dimethyl sulfoxide and dimethyl sulfone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Dimethyl Sulfoxide | (CH3)2SO | CID 679 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. valudor.com [valudor.com]
- 9. researchgate.net [researchgate.net]
- 10. Effective Oxidation of Sulfides to Sulfoxides with Hydrogen Peroxide under Transition-Metal-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
